penta-1,4-dien-3-yl 8-bromooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penta-1,4-dien-3-yl 8-bromooctanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound features a penta-1,4-dien-3-yl group attached to an 8-bromooctanoate moiety. The presence of both a bromine atom and a conjugated diene system in its structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of penta-1,4-dien-3-yl 8-bromooctanoate typically involves the esterification of 8-bromooctanoic acid with penta-1,4-dien-3-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Penta-1,4-dien-3-yl 8-bromooctanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 8-bromooctanoate moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The penta-1,4-dien-3-yl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The double bonds in the penta-1,4-dien-3-yl group can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated esters.
Wissenschaftliche Forschungsanwendungen
Penta-1,4-dien-3-yl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which penta-1,4-dien-3-yl 8-bromooctanoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function. The bromine atom and the conjugated diene system can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that can modify biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penta-1,4-dien-3-one Derivatives: These compounds share the penta-1,4-dien-3-one core structure and exhibit similar reactivity.
8-Bromooctanoic Acid Esters: These esters share the 8-bromooctanoate moiety and can undergo similar substitution reactions.
Uniqueness
Penta-1,4-dien-3-yl 8-bromooctanoate is unique due to the combination of the penta-1,4-dien-3-yl group and the 8-bromooctanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
827624-52-2 |
---|---|
Molekularformel |
C13H21BrO2 |
Molekulargewicht |
289.21 g/mol |
IUPAC-Name |
penta-1,4-dien-3-yl 8-bromooctanoate |
InChI |
InChI=1S/C13H21BrO2/c1-3-12(4-2)16-13(15)10-8-6-5-7-9-11-14/h3-4,12H,1-2,5-11H2 |
InChI-Schlüssel |
NRWDVUKOIXOHME-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C=C)OC(=O)CCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.